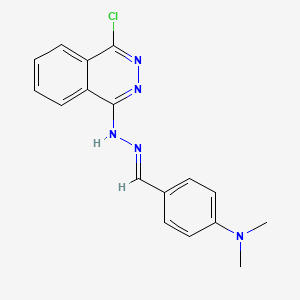

4-(dimethylamino)benzaldehyde (4-chloro-1-phthalazinyl)hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to 4-(dimethylamino)benzaldehyde hydrazone compounds involves various chemical processes. For example, the synthesis of 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone was investigated as a corrosion inhibitor, indicating its potential utility in materials science (Singh et al., 2016). Another study focused on the synthesis of novel dinuclear N-substituted 4-(Dimethylamino)benzaldehyde Thiosemicarbazonates of Rhenium(I), showcasing the compound's versatility in forming complex structures (Argibay-Otero et al., 2020).

Molecular Structure Analysis

The molecular structure of 4-(dimethylamino)benzaldehyde hydrazone derivatives has been a subject of extensive research, revealing insights into their stability and conformation. A study on 4-(N,N-Dimethylamino)benzaldehyde thiosemicarbazone outlined its crystal structure, offering a basis for understanding the structural dimensions and interactions within similar compounds (Chattopadhyay et al., 1988).

Chemical Reactions and Properties

Hydrazone compounds, including those derived from 4-(dimethylamino)benzaldehyde, exhibit a range of chemical reactions, highlighting their reactivity and potential applications. For instance, the interaction of Benzaldehyde N,N-Dimethylhydrazone with specific reactants produces compounds with significant stereochemical configurations, emphasizing the chemical versatility of these substances (Mironov et al., 2001).

Physical Properties Analysis

The physical properties of 4-(dimethylamino)benzaldehyde hydrazone derivatives, such as melting points and stability, have been characterized in various studies. An Ab-initio and DFT calculations study provided insights into the molecular structure, vibrational analysis, and thermodynamic parameters of 4-(Dimethylamino) Benzaldehyde, offering a comprehensive understanding of its physical attributes (Rocha et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction capabilities of hydrazone compounds derived from 4-(dimethylamino)benzaldehyde, have been detailed through experimental and theoretical studies. Research on Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate exemplifies the compound's diverse interactions and spectroscopic analysis, shedding light on its chemical behavior (Singh et al., 2013).

Applications De Recherche Scientifique

Corrosion Inhibition

4-(N,N-dimethylamino)benzaldehyde nicotinic acid hydrazone has been studied as a corrosion inhibitor for mild steel in 1 M HCl solution. It was found to act as a mixed-type corrosion inhibitor, with the efficiency increasing with the concentration. This compound adheres to Langmuir's adsorption isotherm, suggesting its spontaneous adsorption on the steel surface. The study included weight loss and electrochemical methods, as well as quantum chemical calculations and microscopy techniques (Singh et al., 2016).

Electrophotography

Hydrazone compounds, including 4-(dimethylamino)benzaldehyde diphenylhydrazone, have been investigated as carrier transport materials in electrophotography. The synthesis of these compounds and their application in this field were studied, highlighting their role in the development of electrophotographic technology (Chen Zhaobin, 1999).

Complexation with Transition Metals

Research has been conducted on complexes of 2-(N-tosylamino)benzaldehyde 1-phthalazinylhydrazone with transition metals like Cu(II), Ni(II), and Mn(II). These complexes were studied for their acid-base properties, and their structures were elucidated using X-ray diffraction and quantum-chemical calculations (Popov et al., 2011).

Catalyst for Synthesis of Hydrazones

The hydrazone functional group, which can be derived from aldehydes like 4-(dimethylamino)benzaldehyde, has wide applications in organic chemistry, materials science, and biomedicine. The study of CeCl3-assisted hydrazonation of acetophenones and benzaldehydes showed the versatility of these compounds in various synthetic applications (Vargas et al., 2020).

Nonlinear Optics

Hydrazone derivatives, including those derived from 4-(dimethylamino)benzaldehyde, have been explored for their second-order nonlinear optical properties. The study involved synthesizing these derivatives and characterizing their optical behavior through electric-field-induced second harmonic generation and quantum-chemical computations. This research demonstrates the potential of these compounds in the field of nonlinear optics (Serbutoviez et al., 1995).

Fluorescence Properties

The synthesis and characterization of 4-(dimethylamino)benzaldehyde benzoylhydrazone and its zinc(II), cadmium(II) complexes reveal strong fluorescence properties. These compounds are suitable for use in fluorescent coatings, offering potential applications in materials science (J. Xue, 2010).

Propriétés

IUPAC Name |

4-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]phthalazin-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5/c1-23(2)13-9-7-12(8-10-13)11-19-21-17-15-6-4-3-5-14(15)16(18)20-22-17/h3-11H,1-2H3,(H,21,22)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFCDJZPRCQLNE-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)benzaldehyde (4-chloro-1-phthalazinyl)hydrazone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5526107.png)

![4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5526119.png)

![[4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526133.png)

![2-{[(3-methyl-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5526142.png)

![3-propyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526149.png)

![4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5526153.png)

![2-(2,4-dichlorophenoxy)-N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5526167.png)

![2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5526170.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526179.png)

![4-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5526186.png)

![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5526187.png)